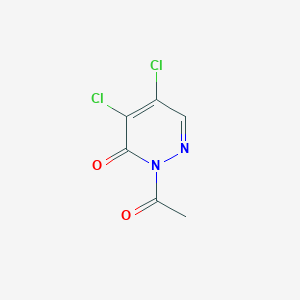

2-acetyl-4,5-dichloropyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3(11)10-6(12)5(8)4(7)2-9-10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVTVWCEUKOOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165835 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155164-63-9 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 2 Acetyl 4,5 Dichloropyridazin 3 2h One

Reactivity Profiles of the Dichloro-Substituted Pyridazinone Core

The presence of two chlorine atoms at the C-4 and C-5 positions, along with the electron-withdrawing nature of the pyridazinone ring, dictates the primary modes of reactivity for this heterocyclic system.

Nucleophilic Substitution Reactions at C-4 and C-5 Positions

The dichloro-substituted pyridazinone core is highly susceptible to nucleophilic substitution. The regioselectivity of these reactions, determining whether substitution occurs at the C-4 or C-5 position, is influenced by the nature of the nucleophile, the solvent, and the substituent at the N-2 position. researchgate.net

Studies on related 4,5-dichloropyridazin-3(2H)-ones have shown that reactions with various nucleophiles, such as amines, lead to the selective replacement of one or both chlorine atoms. researchgate.netcbijournal.com For instance, the reaction of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with aliphatic or cyclic saturated amines in the presence of cesium carbonate in acetonitrile (B52724) results in the formation of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com The substitution preferentially occurs at the C-5 position. cbijournal.com

The reactivity of the C-Cl bonds is also influenced by the electronic properties of the substituent at the N-2 position. An electron-withdrawing group at N-2, such as the acetyl group in 2-acetyl-4,5-dichloropyridazin-3(2H)-one, is expected to further activate the ring towards nucleophilic attack. This is supported by research on 2-cyano-4,5-dichloropyridazin-3(2H)-one, where the cyano group at N-2 influences the regiochemical outcome of nucleophilic substitution. researchgate.net

Table 1: Nucleophilic Substitution Reactions of Dichloropyridazinone Derivatives

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Various aliphatic/cyclic amines | 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | cbijournal.com |

| 2-cyano-4,5-dichloropyridazin-3(2H)-one | Various nucleophiles (e.g., amines, phenol, azide) | 5-substituted-2-cyano derivatives or 4-substituted derivatives | researchgate.net |

Electrophilic Reactions of the Pyridazinone Ring System

The pyridazinone ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution. This is a common characteristic of six-membered heterocyclic rings containing a nitrogen atom, such as pyridine (B92270). uoanbar.edu.iqpearson.com The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to attack by electrophiles. uoanbar.edu.iq Furthermore, under acidic conditions typically required for many electrophilic substitution reactions, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iq

While direct electrophilic substitution on the this compound ring is challenging, the introduction of electron-donating groups onto the ring could potentially increase its reactivity towards electrophiles. However, there is limited specific information in the provided search results regarding electrophilic reactions like nitration directly on this compound. General principles of pyridine chemistry suggest that such reactions would require harsh conditions and may lead to a mixture of products with low yields. uoanbar.edu.iq

Oxidation and Reduction Pathways Affecting the Pyridazinone Nucleus

The pyridazinone nucleus can undergo both oxidation and reduction, although specific pathways for this compound are not extensively detailed in the provided search results. In a general sense, the oxidation of a pyridazinone ring could potentially lead to the formation of N-oxides or further degradation of the ring system. The presence of oxidizable groups on substituents would also be a factor. youtube.com

Reduction of the pyridazinone ring is also a possibility. For instance, pyridine itself can be reduced to piperidine (B6355638) using hydrogen with a catalyst or sodium in ethanol (B145695). uoanbar.edu.iq Similar reductions of the pyridazinone ring in this compound could potentially lead to dihydropyridazinone or tetrahydropyridazinone derivatives. The specific products would depend on the reducing agent and reaction conditions. youtube.comyoutube.com The redox state of the nucleus is a critical aspect of the biological activity of many heterocyclic compounds. nih.govnih.gov

Transformations Involving the Acetyl Group at N-2

The acetyl group at the N-2 position offers another site for chemical modification, providing avenues for further derivatization or for its removal to unmask the N-H functionality.

Potential for Further Functionalization or Cleavage of the Acetyl Moiety

The N-acetyl group can be a handle for further synthetic transformations. N-terminal acetylation is a widespread protein modification, and the acetyl group can play a role in protein-protein interactions and folding. nih.gov In the context of a small molecule like this compound, the acetyl group could potentially be involved in similar non-covalent interactions or be a site for further chemical modification.

Alternatively, the acetyl group can be removed (cleaved) to yield the corresponding N-H pyridazinone. This deacetylation would be a crucial step if the final desired compound requires a free N-H group for biological activity or for subsequent reactions at the nitrogen atom. The transfer of an acetyl group from a carrier molecule is a known biochemical mechanism. nih.gov The conditions for the cleavage of the acetyl group would need to be carefully chosen to avoid unwanted reactions on the dichloropyridazinone ring.

Rational Design of Diversified Pyridazinone Analogues

The strategic diversification of the this compound scaffold is centered on the selective manipulation of its reactive centers. The two chlorine atoms at the C4 and C5 positions are prime targets for nucleophilic substitution, while the aromatic character of the ring allows for palladium-catalyzed cross-coupling reactions. Furthermore, the inherent functionality of the pyridazinone ring can be leveraged to build more complex, fused heterocyclic structures.

Site-Specific Functionalization of the Pyridazinone Ring

The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The regioselectivity of these substitutions can often be controlled by the nature of the nucleophile and the reaction conditions.

Research on closely related 4,5-dichloropyridazin-3(2H)-one derivatives has demonstrated that the chlorine at the C5 position is generally more reactive towards nucleophiles. For instance, the reaction of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various aliphatic and cyclic secondary amines in the presence of cesium carbonate results in the selective displacement of the C5-chloro substituent to yield 4-chloro-5-amino-pyridazin-3(2H)-one derivatives. This preferential reactivity at C5 is a key strategy for introducing diversity.

Similarly, phenoxides can act as effective nucleophiles. Studies on 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one, a related analogue, show that both chlorine atoms on the pyridazinone ring can be substituted by phenoxy groups. nih.gov By controlling the stoichiometry and reaction conditions, it is possible to achieve either mono- or di-substitution, leading to the formation of 5-phenoxy or 4,5-diphenoxy derivatives. nih.gov

The functionalization is not limited to N- and O-nucleophiles. Sulfur-based nucleophiles, such as thiols, can also be employed to introduce thioether linkages at the C4 and/or C5 positions, further expanding the chemical space accessible from this pyridazinone core.

While direct experimental data on the N-acetylated title compound is limited in publicly available literature, the reactivity patterns established for its N-alkyl and N-unsubstituted analogues provide a strong basis for predicting its behavior. The N-acetyl group is expected to act primarily as a protecting group, which could potentially be removed under hydrolytic conditions to yield the N-H pyridazinone, opening up further avenues for derivatization at the nitrogen position.

Table 1: Examples of Nucleophilic Substitution on the 4,5-Dichloropyridazinone Core

| Starting Material | Nucleophile | Position(s) Substituted | Product Type |

| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Secondary Amines | C5 | 4-Chloro-5-aminopyridazin-3(2H)-ones |

| 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | Phenols | C4 and C5 | 4,5-Diphenoxypyridazin-3(2H)-one derivatives nih.gov |

| 4,5-Dichloropyridazin-3(2H)-one | Thiols | C4 and/or C5 | 4,5-bis(thioether)pyridazin-3(2H)-ones |

Coupling Reactions and Heterocycle Annulation Strategies

Beyond nucleophilic substitution, the chloro-substituents on the pyridazinone ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for creating complex molecular architectures.

Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridazinone with a boronic acid or ester, catalyzed by a palladium complex, to form aryl- or vinyl-substituted pyridazinones. mdpi.comresearchgate.netnih.gov By selecting the appropriate ligand, it is possible to control the site of the first coupling, although the C5 position is often more reactive. nih.gov Subsequent coupling at the remaining chloro-position can introduce a second, different substituent. This modular approach allows for the synthesis of a vast library of compounds with diverse substitution patterns.

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties by coupling the dichloropyridazinone with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction, typically co-catalyzed by palladium and copper salts, is instrumental in creating extended π-systems and provides a gateway to further transformations of the alkyne group.

Heck-Mizoroki Coupling: The Heck reaction involves the coupling of the dichloropyridazinone with an alkene to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgnih.gov This method is particularly useful for synthesizing pyridazinones with unsaturated side chains.

Table 2: Overview of Potential Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Key Features |

| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl/Vinyl) | High functional group tolerance, modular. mdpi.comresearchgate.net |

| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Forms conjugated systems, mild conditions. wikipedia.orgorganic-chemistry.org |

| Heck-Mizoroki | Alkene | C-C (Vinylic) | Forms substituted alkenes. organic-chemistry.orgwikipedia.org |

Heterocycle Annulation Strategies:

The functional groups introduced via the aforementioned reactions can be used to construct fused heterocyclic systems, leading to novel polycyclic scaffolds.

Synthesis of Imidazo[4,5-d]pyridazines: A common strategy to form an imidazole (B134444) ring fused to the pyridazine (B1198779) core involves the introduction of two adjacent amino groups. Starting from this compound, a plausible route would involve sequential nucleophilic substitution of both chlorine atoms with an amine, such as ammonia (B1221849) or a primary amine, followed by cyclization. Alternatively, reduction of a nitro group introduced at C5, followed by amination at C4, could yield a diaminopyridazinone precursor. This diamine can then be cyclized with various one-carbon synthons (e.g., orthoformates, aldehydes) to yield the imidazo[4,5-d]pyridazine ring system. organic-chemistry.orgmdpi.comnih.gov

Synthesis of Pyridazino[4,5-b]indoles: The synthesis of an indole (B1671886) ring fused to the pyridazine can be envisioned through a Fischer indole synthesis approach. A potential pathway would involve the initial formation of a C-C bond at the C5 position via a Suzuki or Heck coupling to introduce a phenyl ring with appropriate ortho-substituents. Alternatively, nucleophilic substitution at C5 with a substituted aniline, followed by intramolecular cyclization reactions, could lead to the formation of the pyridazino[4,5-b]indole scaffold. nih.govnih.gov

These annulation strategies significantly increase the structural complexity and diversity of the compounds that can be derived from this compound, providing access to novel chemical entities.

Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 4,5 Dichloropyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the proton and carbon environments of 2-acetyl-4,5-dichloropyridazin-3(2H)-one is currently not possible due to the absence of published ¹H-NMR and ¹³C-NMR spectral data.

¹H-NMR Chemical Shift Analysis for Proton Environments

No experimental ¹H-NMR data for this compound has been reported in the reviewed literature. Such data would be crucial for identifying the chemical shifts and coupling constants of the protons in the molecule, particularly the singlet expected for the acetyl methyl group and any signals from the pyridazinone ring.

¹³C-NMR Spectral Interpretation for Carbon Connectivity and Hybridization

Similarly, there is no available ¹³C-NMR spectral data for this compound. This information would be essential for confirming the carbon framework, identifying the chemical shifts of the carbonyl carbons (both in the acetyl group and the pyridazinone ring), and the carbons bonded to chlorine atoms.

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignment

Without primary NMR data, no advanced 2D NMR studies (such as COSY, HSQC, or HMBC) have been performed or published. These techniques would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the acetyl group to the nitrogen atom of the pyridazinone ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

No experimental IR spectrum for this compound is available in the public domain. An IR spectrum would be expected to show characteristic absorption bands for the two carbonyl groups (one from the acetyl group and one from the pyridazinone ring), as well as C-Cl, C-N, and C=C stretching vibrations. The precise frequencies of these bands would provide insight into the electronic environment of these functional groups.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Patterns

Published mass spectrometry data, including high-resolution mass spectrometry (HRMS), for this compound could not be found. Mass spectrometry would be critical for confirming the molecular weight of the compound by identifying the molecular ion peak. Analysis of the fragmentation pattern would also provide valuable structural information, such as the loss of the acetyl group.

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, precise data on its solid-state molecular geometry, including bond lengths, bond angles, and crystal packing, remains unknown. While a crystal structure for the related compound, 4,5-dichloro-2-methylpyridazin-3(2H)-one, has been determined, this does not provide direct information about the acetyl derivative. nih.gov

Computational Chemistry and Theoretical Studies of 2 Acetyl 4,5 Dichloropyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 2-acetyl-4,5-dichloropyridazin-3(2H)-one.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the most stable molecular geometry (ground state) by minimizing the energy of the system. nih.gov This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT. researchgate.net These calculations are crucial for understanding the molecule's stability and chemical behavior. For instance, analysis of the molecular orbitals of related pyridazine (B1198779) derivatives has been performed to correlate their electronic structure with their observed chemical properties. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound based on DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C3=O8 | 1.21 |

| N2-C3 | 1.39 |

| N1-N2 | 1.35 |

| C6-N1 | 1.33 |

| C5-C6 | 1.36 |

| C4-C5 | 1.40 |

| C4-C3 | 1.48 |

| C4-Cl10 | 1.73 |

| C5-Cl11 | 1.72 |

| N2-C7 | 1.41 |

| C7=O9 | 1.22 |

| C7-C12 | 1.51 |

| N1-N2-C3 | 120.5° |

| C4-C3-N2 | 115.0° |

| C5-C4-C3 | 121.8° |

| C6-N1-N2 | 118.9° |

Note: This data is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich pyridazinone ring and the oxygen atom of the acetyl group, while the LUMO is likely to be distributed over the carbonyl groups and the carbon atoms attached to the chlorine atoms. The HOMO-LUMO gap can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack. In related pyridazinone systems, a low energy gap has been shown to suggest significant chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. readthedocs.io The MEP map displays regions of negative electrostatic potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are electron-poor and susceptible to nucleophilic attack. mdpi.com

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms and the nitrogen atoms of the pyridazinone ring, indicating these as primary sites for interaction with electrophiles. researchgate.netresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms and the carbon atoms bonded to the electronegative chlorine and oxygen atoms, highlighting them as potential sites for nucleophilic attack.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in exploring the mechanisms of chemical reactions involving this compound.

Transition state theory allows for the study of the energy barriers of a reaction. By locating the transition state structure—the highest energy point along the reaction pathway—the activation energy can be calculated. This information is vital for understanding reaction rates and feasibility. For key transformations involving this compound, such as nucleophilic substitution at the chlorinated positions or reactions at the acetyl group, transition state analysis can reveal the most probable mechanistic pathways.

Reaction coordinate mapping provides a detailed profile of the energy changes that occur as reactants are converted into products. arxiv.org This mapping helps to visualize the entire reaction pathway, including intermediates and transition states. aps.orgarxiv.org For the synthesis of this compound, computational mapping of the reaction coordinates for various proposed synthetic routes can help identify the most energetically favorable and efficient pathway. This predictive capability can save significant time and resources in experimental synthetic efforts by focusing on the most promising routes.

Protonation Site and Tautomeric Stability Analysis via Computational Methods

The structure of this compound presents several points of interest for theoretical analysis, particularly concerning where it might accept a proton and which of its potential isomeric forms is most stable.

Tautomerism: The parent ring system, 4,5-dichloropyridazin-3(2H)-one, can theoretically exist in a tautomeric equilibrium between a lactam (keto) form and a lactim (enol) form, also known as 4,5-dichloro-3-hydroxypyridazine. nih.gov The introduction of an acetyl group at the N-2 position of the target molecule largely locks the ring into the lactam configuration, as the nitrogen is already substituted. However, other forms of tautomerism, such as those involving the acetyl group, could be computationally investigated.

Protonation Sites: The primary sites for protonation on this compound are the lone pair-bearing heteroatoms: the N-2 nitrogen, the carbonyl oxygen of the pyridazinone ring (at C-3), and the carbonyl oxygen of the N-acetyl group.

Computational methods, most notably Density Functional Theory (DFT), are the standard for adjudicating the stability of these different forms. By calculating the Gibbs free energy (G) for each potential tautomer or protonated structure, chemists can predict the most thermodynamically stable species. A lower calculated energy corresponds to a more stable structure. Studies on similar heterocyclic systems routinely employ DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to determine optimized geometries and relative energies. jocpr.comnih.gov

For the parent compound, 4,5-dichloropyridazin-3(2H)-one, DFT calculations have been used to optimize its molecular geometry and analyze its vibrational frequencies, showing good agreement with experimental data, which validates the use of this theoretical approach for this class of molecules. jocpr.com A similar methodology applied to this compound would precisely determine the energetic landscape of its protonated forms, revealing the most likely site of protonation.

Table 1: Potential Protonation Sites of this compound

| Site ID | Atom | Description | Predicted Outcome of Protonation |

| 1 | O (C=O, ring) | Carbonyl oxygen at C-3 of the pyridazinone ring. | Formation of a resonance-stabilized cation. |

| 2 | O (C=O, acetyl) | Carbonyl oxygen of the N-acetyl group. | Formation of a cation, potentially less stable than Site 1. |

| 3 | N (N-2) | Nitrogen atom at position 2 of the ring. | Formation of a cation, stability influenced by the acetyl group. |

This table is illustrative of the sites that would be analyzed via computational methods. The relative stability would be determined by comparing the calculated energies of their respective protonated forms.

In Silico Prediction of Chemical Properties and Reaction Outcomes

In silico methods are instrumental in predicting the physicochemical properties and reactivity of molecules before they are synthesized or tested in a lab. These predictions are derived from the calculated electronic structure of the molecule.

Chemical Properties and Reactivity Descriptors: For the closely related 4,5-dichloropyridazin-3(2H)-one, quantum chemical calculations have been performed to determine a range of properties that describe its stability and reactivity. jocpr.com These same descriptors can be calculated for this compound to understand the influence of the N-acetyl group.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO – EHOMO). A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ) are calculated from the HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. jocpr.com

Table 2: Key Chemical Descriptors Calculated for 4,5-Dichloropyridazin-3(2H)-one via DFT

| Parameter | Definition | Significance |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Relates to the overall electronic nature of the molecule. |

| Chemical Hardness (η) | Resistance to deformation or change in electron configuration. | "Hard" molecules are less reactive; "soft" molecules are more reactive. |

| Softness (σ) | The reciprocal of hardness. | A direct measure of reactivity. |

Data derived from the principles outlined in the computational study of 4,5-dichloropyridazin-3(2H)-one. jocpr.com

Prediction of Reaction Outcomes: A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from computational calculations. It illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the parent pyridazinone, an MEP map was used to visualize these characteristics. jocpr.com

For this compound, an MEP map would be invaluable for predicting how it interacts with other reagents.

Red regions (negative potential) would indicate areas rich in electrons, such as the carbonyl oxygens, which are likely sites for electrophilic attack.

Blue regions (positive potential) would indicate electron-deficient areas, such as the hydrogen atoms and the carbon atoms bonded to electronegative chlorine and oxygen, marking them as likely sites for nucleophilic attack.

By analyzing the MEP map and atomic charges, a chemist could predict the regioselectivity of reactions, such as nucleophilic substitution at the C4 or C5 positions, providing critical insights for synthetic planning.

Mechanistic Investigations of Reactions Involving 2 Acetyl 4,5 Dichloropyridazin 3 2h One

Detailed Mechanisms of Nucleophilic Aromatic Substitution on the Dichloropyridazinone Core

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction for functionalizing the 4,5-dichloropyridazin-3(2H)-one core. The presence of two chlorine atoms, coupled with the electron-withdrawing nature of the pyridazinone ring and the N-acetyl group, renders the C4 and C5 positions highly susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions on such electron-deficient systems is a two-step addition-elimination process. This pathway proceeds through a discrete, negatively charged intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu-) attacks one of the electrophilic carbon atoms (C4 or C5) bearing a chlorine atom. This attack disrupts the aromaticity of the pyridazinone ring and forms a tetrahedral, resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing groups of the ring, which is a critical factor in stabilizing this transient species.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the subsequent, typically rapid step, the leaving group (in this case, a chloride ion, Cl-) is expelled. This elimination restores the aromaticity of the pyridazinone ring, yielding the substituted product.

The regioselectivity of the nucleophilic attack—whether it occurs at the C4 or C5 position—is a subject of considerable interest. Studies on related 4,5-dichloropyridazin-3(2H)-ones with different substituents at the N-2 position have shown that the nature of this substituent can influence the preferred site of attack. For instance, in 2-cyano-4,5-dichloropyridazin-3(2H)-one, the regioselectivity of nucleophilic substitution is dependent on the nucleophile and solvent, suggesting a delicate interplay of electronic and steric factors. While specific studies on the 2-acetyl derivative are not extensively documented, it is plausible that the acetyl group's electronic influence and steric bulk would similarly direct incoming nucleophiles.

An alternative to the stepwise mechanism is a concerted SNAr (cSNAr) pathway, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. Computational studies on other electron-deficient aromatic systems have shown that the concerted mechanism can be favored under certain conditions, particularly with less stable intermediates. researchgate.net For the 2-acetyl-4,5-dichloropyridazin-3(2H)-one system, the existence of a cSNAr mechanism would likely depend on the specific nucleophile and reaction conditions, though the classical two-step mechanism is generally considered more common for such activated systems.

Kinetic and Thermodynamic Aspects of N-Acetylation Reactions

The introduction of the acetyl group at the N-2 position is a critical step in the synthesis of the title compound. N-acetylation of the parent 4,5-dichloropyridazin-3(2H)-one is typically achieved using acetylating agents like acetyl chloride or acetic anhydride (B1165640). Understanding the kinetic and thermodynamic parameters of this reaction is essential for optimizing reaction conditions and yield.

Thermodynamics:

| Parameter | Illustrative Value | Unit |

|---|---|---|

| ΔH° (Enthalpy of Reaction) | -55 | kJ/mol |

| ΔS° (Entropy of Reaction) | -120 | J/(mol·K) |

| ΔG° (Gibbs Free Energy at 298 K) | -19.24 | kJ/mol |

| Equilibrium Constant (Keq at 298 K) | 2.3 x 103 | - |

Note: The data in this table is illustrative and intended to represent typical values for such a reaction, as specific experimental data for the N-acetylation of 4,5-dichloropyridazin-3(2H)-one is not available in the cited literature.

Kinetics:

The rate of N-acetylation is dependent on several factors, including the concentration of the reactants, the temperature, and the presence of a catalyst. The reaction is typically second-order, with the rate being proportional to the concentrations of both the pyridazinone and the acetylating agent.

The activation energy (Ea) for the N-acetylation of heterocyclic amines is influenced by the nucleophilicity of the nitrogen atom. The electron-withdrawing nature of the dichloropyradizinone ring would decrease the nucleophilicity of the N-2 nitrogen, potentially leading to a higher activation energy compared to more electron-rich heterocycles. Below is an illustrative table of kinetic parameters.

| Kinetic Parameter | Illustrative Value | Conditions |

|---|---|---|

| Rate Constant (k) | 1.5 x 10-3 M-1s-1 | 25 °C in aprotic solvent |

| Activation Energy (Ea) | 65 | kJ/mol |

| Pre-exponential Factor (A) | 2.0 x 108 M-1s-1 | - |

Note: The data in this table is illustrative and intended to represent typical values for such a reaction, as specific experimental data for the N-acetylation of 4,5-dichloropyridazin-3(2H)-one is not available in the cited literature.

Role of Catalysis in Enhancing Selectivity and Efficiency of Transformations

Catalysis plays a pivotal role in overcoming the activation barriers and enhancing the selectivity of reactions involving this compound.

Lewis Acid Catalysis in Nucleophilic Aromatic Substitution:

Lewis acids can significantly accelerate SNAr reactions on nitrogen-containing heterocycles. By coordinating to one of the nitrogen atoms of the pyridazinone ring, a Lewis acid can further increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This activation lowers the energy of the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate. For instance, zinc-based Lewis acids have been shown to activate pyridine (B92270) and its analogues towards nucleophilic aromatic substitution. While specific applications to this compound are not detailed, this principle is broadly applicable.

Base Catalysis in Reactions with Weak Nucleophiles:

In reactions involving weak nucleophiles, such as alcohols or phenols, a base is often employed to deprotonate the nucleophile, increasing its nucleophilicity and facilitating the initial attack on the pyridazinone ring. The choice of base and solvent can also influence the regioselectivity of the substitution.

Transition Metal Catalysis:

While classical SNAr reactions are prevalent, transition metal-catalyzed cross-coupling reactions represent a powerful alternative for forming C-C and C-N bonds on pyridazinone scaffolds. Catalysts based on palladium, ruthenium, and rhodium have been employed to activate similar heterocyclic systems for reactions with a broader range of nucleophiles under milder conditions. nih.govresearchgate.net For this compound, such catalytic methods could offer enhanced efficiency and selectivity in the synthesis of complex derivatives.

Elucidation of Reaction Intermediates and Transition State Structures

The direct observation and characterization of reaction intermediates and transition states provide invaluable information about a reaction's mechanism.

Reaction Intermediates:

The key intermediate in the stepwise SNAr mechanism is the Meisenheimer complex. These complexes are typically transient and difficult to isolate. However, in some cases, particularly with highly electron-deficient aromatic systems and strong nucleophiles, stable Meisenheimer complexes have been characterized using spectroscopic techniques such as NMR and UV-Vis spectroscopy. For reactions of this compound, the Meisenheimer complex would be a resonance-stabilized cyclohexadienyl anion. While no direct spectroscopic evidence for the Meisenheimer complex of this specific compound is reported, its existence is inferred from the well-established mechanism of SNAr reactions on similar substrates.

Transition State Structures:

The transition state in an SNAr reaction resembles the Meisenheimer complex. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the structures and energies of transition states. researchgate.net For the reaction of this compound, computational modeling could provide insights into:

The geometry of the transition state, including the bond lengths between the attacking nucleophile, the carbon atom, and the leaving group.

The activation energy barrier, which determines the reaction rate.

The electronic distribution in the transition state, which can help to explain the observed regioselectivity.

Computational studies on related systems, such as dinitropyridines, have shown that electron-withdrawing groups stabilize the transition state, lowering the energy barrier for nucleophilic attack. researchgate.net A similar stabilizing effect would be expected from the chloro, carbonyl, and acetyl groups in this compound.

Applications of 2 Acetyl 4,5 Dichloropyridazin 3 2h One As a Versatile Building Block in Synthetic Chemistry

Utilization in the Construction of Complex Heterocyclic Systems

2-Acetyl-4,5-dichloropyridazin-3(2H)-one serves as a key starting material for the synthesis of various fused heterocyclic compounds. The presence of reactive sites on the pyridazinone ring allows for a range of chemical modifications, leading to the formation of novel and complex molecular architectures.

One notable application is in the synthesis of pyrazolo[3,4-c]pyridazine derivatives. These compounds are formed through the reaction of this compound with hydrazine (B178648) derivatives. The resulting fused ring system is of interest due to its prevalence in biologically active molecules. worktribe.com For instance, the cyclization of intermediates derived from pyridazinones with hydrazine hydrate (B1144303) has been shown to produce 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. researchgate.net

Furthermore, this building block is instrumental in the creation of other fused systems like pyrazolo[4,3-e] worktribe.comnih.govorganic-chemistry.orgtriazines and thieno[2,3-c]pyridazines. nih.govnih.gov The synthesis of thieno worktribe.comnih.govorganic-chemistry.orgthiadiazine and pyrazolo worktribe.comnih.govorganic-chemistry.orgthiadiazine 1,1-dioxides has also been achieved using related pyridazinone precursors, highlighting the broad scope of this chemical scaffold in generating diverse heterocyclic structures. clockss.org The reaction of this compound with various nucleophiles, such as amines and thiols, allows for the introduction of different substituents and the formation of new rings fused to the pyridazinone core. wur.nl

The following table summarizes some of the complex heterocyclic systems synthesized from pyridazinone derivatives:

| Starting Material Analogue | Reagent | Resulting Heterocyclic System | Reference |

| 4-Cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |

| 5-Acetyl-3-methylsulfanyl-1,2,4-triazine | Hydrazine hydrochloride | 3-Methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] worktribe.comnih.govorganic-chemistry.orgtriazine | nih.gov |

| 4-Acetyl-5,6-diphenyl-2(H)pyridazine-3-one | Thiourea | Thieno[2,3-c]pyridazine derivatives | nih.gov |

| Sulfamoyl ester | Hydrazine hydrate | 2H,4H-Pyrazolo[4,3-e] worktribe.comnih.govorganic-chemistry.orgthiadiazine 1,1-dioxide | clockss.org |

Role as a Synthetic Auxiliary or Activated Acylating Agent in Organic Transformations

Beyond its role in building complex skeletons, this compound and its derivatives have proven to be effective as synthetic auxiliaries and activated acylating agents. The N-acetyl group can be readily transferred to other molecules, making it a valuable reagent for N-acylation reactions. organic-chemistry.org

Studies have demonstrated that 2-acyl-4,5-dichloropyridazin-3-ones are stable, convenient, and chemoselective N-acylating agents for amines under neutral conditions. organic-chemistry.org These reagents exhibit high yields and selectivity in the acylation of various amines, including primary, secondary, and sterically hindered ones. organic-chemistry.org The pyridazinone moiety acts as a good leaving group, facilitating the acyl transfer. This method is particularly advantageous due to its mild reaction conditions and the ease of preparation of the acylating agent. organic-chemistry.org

The utility of pyridazin-3(2H)-ones as electrophilic agents has been explored, demonstrating their capacity to functionalize electron-rich compounds and active methylene (B1212753) groups. researchgate.net The reactivity of the pyridazinone ring, enhanced by the electron-withdrawing acetyl group and chlorine atoms, makes it susceptible to nucleophilic attack, which is the key step in its function as an acylating agent.

Precursor for the Development of Novel Molecular Scaffolds with Tunable Reactivity

The inherent reactivity of this compound allows for its development into novel molecular scaffolds with tunable properties. The chlorine atoms at the C4 and C5 positions are particularly susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups. researchgate.netcbijournal.com This feature is crucial for creating libraries of compounds with diverse chemical and biological properties.

For example, the reaction of [2-(methylphenyl)]-4,5-dichloropyridazin-3-one with various aliphatic and cyclic amines leads to the synthesis of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com This substitution pattern significantly alters the electronic and steric properties of the molecule, thereby tuning its reactivity and potential biological activity.

The pyridazinone scaffold has been identified as a promising framework for the development of new plant activators and inhibitors of enzymes like fatty acid binding protein 4 (FABP4). nih.govsemanticscholar.orgmdpi.com By systematically modifying the substituents on the pyridazinone ring, researchers can optimize the desired activity. This approach of scaffold hopping and bioisosteric replacement has led to the discovery of novel pyridazinone-based compounds with potential therapeutic applications. semanticscholar.orgmdpi.com

The following table illustrates the tunable reactivity of the dichloropyridazinone scaffold:

| Starting Material | Nucleophile | Product | Application | Reference |

| [2-(Methylphenyl)]-4,5-dichloropyridazin-3-one | Aliphatic/cyclic amines | 4-Chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | Anticancer and antiangiogenic agents | cbijournal.com |

| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Phenol, aniline | 5-Substituted-2-cyano derivatives | Investigating regiochemistry | researchgate.net |

| 4,5-Dichloro-3(2H)-pyridazinone | Various | Substituted pyridazinone derivatives | Plant activators | nih.gov |

| Pyridazinone derivatives | N/A | 4-Amino and 4-ureido pyridazinones | FABP4 inhibitors | semanticscholar.orgmdpi.com |

Integration into Multi-Step Organic Synthesis Schemes for Diversified Chemical Libraries

The versatility of this compound and its analogues makes them ideal candidates for integration into multi-step organic synthesis schemes aimed at producing diversified chemical libraries. The ability to perform sequential and regioselective modifications on the pyridazinone core allows for the generation of a large number of distinct molecules from a common starting material.

For instance, a multi-step synthesis can involve an initial nucleophilic substitution at the C4 or C5 position, followed by further transformations of the N-acetyl group or the remaining chlorine atom. This stepwise approach provides precise control over the final structure of the molecule. The development of flow chemistry processes for multi-step synthesis has further enhanced the efficiency of creating such libraries, enabling the rapid production of compounds for screening and optimization. syrris.jp

The synthesis of libraries of pyrazolo[1,5-a]pyrimidines and other fused heterocycles often begins with precursors that can be derived from pyridazinone-based scaffolds. byu.edu The straightforward and high-yielding reactions associated with these scaffolds make them attractive for combinatorial chemistry and the generation of diverse molecular entities for drug discovery and materials science.

Structure Activity Relationship Sar Studies of Pyridazinone Derivatives: Methodological and Theoretical Aspects

Methodologies for Investigating SAR in Pyridazinone Analogues

Investigating the SAR of pyridazinone analogues involves a combination of synthetic chemistry, biological testing, and computational analysis. These methodologies aim to systematically probe the chemical space around the pyridazinone core to build a comprehensive picture of the molecular features required for a desired biological effect.

Rational drug design for pyridazinone derivatives is guided by an understanding of the target protein's structure and the nature of the ligand-receptor interactions. Key principles include bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve activity or reduce toxicity, and the strategic introduction of functional groups to establish specific interactions like hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the target. researchgate.netnih.gov

For instance, the pyridazinone ring itself is considered a "privileged scaffold" because its nitrogen atoms and keto group can participate in protonation and form hydrogen bonds, contributing to its diverse pharmacological activities. nih.gov Design strategies often focus on modifying substituents at various positions on this core. One hypothesis in the design of certain pyridazinone derivatives was that adding substituted benzalhydrazone to the second position and incorporating electron-withdrawing groups in the benzalhydrazone ring would increase inhibitory activity against specific enzymes like monoamine oxidase B (MAO-B). mdpi.comnih.gov This approach exemplifies a rational strategy to modulate the electronic properties of the molecule to enhance its interaction with a biological target.

A cornerstone of SAR studies is the systematic modification of a lead compound. In pyridazinone derivatives, substituents at the N-2, C-4, C-5, and C-6 positions of the heterocyclic ring are commonly varied to probe their influence on activity.

Researchers have explored numerous modifications, including:

Substitution at the N-2 position: The introduction of different side chains at the lactam nitrogen of the pyridazinone ring has been shown to significantly impact activity. For example, adding acetamide (B32628) or propanamide moieties at this position has been linked to increased analgesic and anti-inflammatory action. sarpublication.com In studies on PDE4 inhibitors, it was found that a hydrogen bond donor (R₂ = H) at this position was optimal for affinity, as N-methyl or N-benzyl derivatives were less potent. nih.gov

Substitution at the C-4 and C-5 positions: The planarity of the pyridazinone scaffold, as opposed to its dihydro-analogue, can lead to better interactions within hydrophobic pockets of a target's active site. nih.gov Halogenation at these positions is a common strategy. For instance, 2-substituted 4,5-dihalo-pyridazinones have demonstrated notable analgesic activity. sarpublication.com

Substitution at the C-6 position: Varying the aryl ring at the C-6 position is another critical area of modification. The presence of a phenyl ring at this position, combined with specific side chains at other positions, has been deemed essential for certain activities. sarpublication.com Modifying this aryl group with substituents like chlorine or methoxy (B1213986) groups can fine-tune the electronic properties and steric bulk, thereby influencing binding affinity. sarpublication.comnih.gov

The following table summarizes the observed effects of systematic substituent variations on the biological activity of pyridazinone derivatives based on various research findings.

| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |

| N-2 | Acetamide/Propanamide side chain | Increased analgesic and anti-inflammatory action | sarpublication.com |

| N-2 | Hydrogen (vs. Methyl or Benzyl) | Optimal for PDE4B affinity | nih.gov |

| C-4/C-5 | Halogens | Can confer significant analgesic activity | sarpublication.com |

| C-6 | Phenyl ring | Considered essential for certain activities | sarpublication.com |

| C-6 Phenyl Ring | Chlorine substitution (e.g., at para-position) | Increased inhibitory potency (e.g., for MAO-B) | nih.gov |

| Indole (B1671886) Moiety (at C-4) | Methoxy group (at 5'-position) | More active than halogenated or nitro-substituted indoles for PDE4B inhibition | nih.gov |

Correlation of Structural Features with Proposed Molecular Interaction Mechanisms

The biological activity of pyridazinone derivatives is directly linked to their ability to interact with specific residues within a target's binding site. SAR studies aim to correlate specific structural elements with these molecular interactions.

Key interactions identified for pyridazinone derivatives include:

Hydrogen Bonding: The carbonyl group of the pyridazinone ring and the amide nitrogen are key sites for forming hydrogen bonds. For example, in T. cruzi proteasome inhibitors, the pyridazinone carbonyl forms a hydrogen bond with a tyrosine residue (β5Tyr235), and the central amide engages with a glycine (B1666218) and another tyrosine residue. nih.govacs.org The loss of activity upon capping the amide nitrogen with a methyl group confirms the critical nature of this hydrogen-bonding interaction. nih.gov

Hydrophobic Interactions: Aromatic rings and other nonpolar substituents on the pyridazinone core frequently engage in hydrophobic interactions. The planar character of the pyridazinone scaffold is thought to allow for better interactions within closed and hydrophobic pockets of an enzyme's active site. nih.gov Docking studies have shown that lead compounds can engage in interactions driven primarily by hydrophobic contacts. nih.gov

π-π Stacking and π-Cation Interactions: The aromatic rings often present in pyridazinone derivatives can interact with aromatic residues (like tyrosine, phenylalanine) in the binding site through π-π stacking.

These correlations provide a mechanistic basis for the observed SAR, guiding further optimization of the molecular structure.

Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the SAR of pyridazinone derivatives. wjarr.commdpi.com These in-silico techniques reduce the cost and time associated with synthesizing and testing new compounds. wjarr.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, estimating the binding affinity based on scoring functions. wjarr.com For pyridazinone analogues, docking studies have been widely used to:

Identify key amino acid residues involved in binding. nih.gov

Predict binding modes and affinities for various targets, including enzymes and receptors. wjarr.comtandfonline.comresearchgate.net

Support and explain experimental activity data. benthamscience.com

Guide the design of new derivatives with improved binding characteristics. wjarr.combeilstein-journals.org Docking studies have revealed that a lower (more negative) binding free energy score correlates with more favorable binding to a protein's active site. wjarr.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. actascientific.comresearchgate.net For pyridazinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. actascientific.comtandfonline.comresearchgate.net These models use steric, electrostatic, and hydrophobic fields to correlate molecular properties with activity. actascientific.com

Key outcomes from QSAR studies on pyridazinones include:

Generation of predictive models that can estimate the activity of unsynthesized compounds. actascientific.comresearchgate.netresearchgate.net

Creation of contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would increase or decrease activity, providing clear guidance for structural modification. tandfonline.com

Identification of key pharmacophore features, such as hydrogen bond acceptors/donors and aromatic rings, that are essential for activity. actascientific.comresearchgate.net

The combination of molecular docking and QSAR provides a powerful, synergistic approach to understanding and predicting the SAR of pyridazinone derivatives, accelerating the discovery of more potent and selective agents. tandfonline.com

Influence of the Acetyl Group and Halogen Substituents on Structural and Electronic Properties Relevant to SAR

The specific substituents on the pyridazinone core, such as an acetyl group and halogens, critically influence the molecule's structural and electronic properties, which in turn dictate its interactions with biological targets.

Acetyl Group: The presence of an acetyl group, often as part of an acetamide side chain (-CH₂-CO-CH₃), can significantly impact SAR. The heterocyclic ring substitutions at the C-6 position, combined with an acetamide side chain linked to the lactam nitrogen at the N-2 position, have been shown to enhance analgesic and anti-inflammatory activity. sarpublication.com The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, providing an additional interaction point with a receptor. Furthermore, the acetyl group can influence the molecule's conformation and polarity, affecting its solubility and ability to cross biological membranes.

Halogen Substituents: Halogens (F, Cl, Br, I) are frequently used substituents in medicinal chemistry due to their ability to modulate a compound's electronic properties, lipophilicity, and metabolic stability.

Electronic Effects: As electron-withdrawing groups, halogens can alter the electron distribution within the pyridazinone ring system. This can affect the pKa of nearby functional groups and the strength of hydrogen bonds. Studies have shown that the presence of an electron-withdrawing group is associated with better potency. researchgate.net The substitution of different halogens can significantly influence the electronic structure and band gap of organic compounds. nih.gov

Lipophilicity and Binding: Halogens increase the lipophilicity of a molecule, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. However, the nature of the halogen is critical. In one study on PDE4 inhibitors, modifying the indole moiety on a pyridazinone core showed that a fluorine substituent was optimal, while bromo- and iodo-derivatives were practically inactive, demonstrating a sharp decline in affinity with larger halogens. nih.gov Conversely, in other series, a para-chloro substituent was found to dramatically increase inhibitory potency compared to an unsubstituted or fluoro-substituted analogue. nih.gov

Halogen Bonding: Larger halogens like chlorine, bromine, and iodine can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species. This can provide an additional, directional binding interaction with an electron-rich atom (like oxygen or nitrogen) in the receptor site, further anchoring the ligand. mdpi.com

The precise impact of these substituents is context-dependent, relying on their position on the pyridazinone scaffold and the specific topology of the target binding site.

Advanced Research Directions and Future Perspectives in 2 Acetyl 4,5 Dichloropyridazin 3 2h One Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyridazinone derivatives has traditionally relied on established, multi-step procedures. For instance, the core structure, 4,5-dichloropyridazin-3(2H)-one , is often prepared from mucochloric acid. scholarena.com However, the future of chemical manufacturing is increasingly focused on "green" and sustainable practices that offer greater efficiency, reduced waste, and improved safety.

Emerging synthetic strategies applicable to pyridazinone chemistry include:

Flow Chemistry: The synthesis of heterocyclic compounds in continuous flow reactors is a rapidly expanding field. nih.gov This methodology offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety for handling hazardous intermediates, and the potential for seamless integration into multi-step automated syntheses.

Electrochemical Synthesis: Electrochemistry represents a powerful tool for green chemistry, using electricity to drive chemical reactions, thereby reducing the need for stoichiometric chemical oxidants or reductants. acs.org The application of electrosynthesis to create N-heterocycles is a growing area of research that could provide novel, sustainable routes to pyridazinone scaffolds. acs.org

Catalytic Methods: The development of novel catalysts for C-H activation and cross-coupling reactions continues to revolutionize heterocyclic chemistry. Future research will likely focus on applying these advanced catalytic systems to the 2-acetyl-4,5-dichloropyridazin-3(2H)-one scaffold, enabling more direct and efficient derivatization pathways.

| Approach | Description | Advantages | Relevance to this compound |

|---|---|---|---|

| Conventional Batch Synthesis | Traditional methods involving multi-step reactions in large vessels, often with harsh reagents and requiring purification after each step. cbijournal.com | Well-established and understood procedures. | Current primary method for producing the pyridazinone core. |

| Flow Chemistry | Reactions are conducted in a continuous stream within a network of tubes, allowing for precise control. nih.gov | Enhanced safety, higher yields, easier scalability, potential for automation. | A future pathway to improve the efficiency and safety of synthesis and derivatization. |

| Electrochemical Synthesis | Utilizes electrical current to drive redox reactions, often eliminating the need for chemical reagents. acs.org | Environmentally friendly ("green"), high atom economy, mild reaction conditions. | A novel, sustainable route for synthesizing the pyridazinone ring or its precursors. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The pressure to accelerate the discovery and development of new molecules has led to the widespread adoption of automation and high-throughput experimentation (HTE) in both industry and academia. acs.org HTE involves running hundreds or thousands of reactions in parallel, typically in microplate format, to rapidly screen and optimize reaction conditions. jstar-research.comacs.org

For This compound , these platforms offer several advantages:

Rapid Reaction Optimization: HTE can quickly identify the optimal catalysts, solvents, bases, and temperature for reactions involving the chlorine substituents, which are prime sites for nucleophilic substitution. jstar-research.com

Library Synthesis: Automated systems can apply a validated set of reaction conditions to a diverse range of starting materials, enabling the parallel synthesis of large libraries of pyridazinone derivatives. acs.orgresearchgate.net These libraries are invaluable for screening against biological targets to identify new "hit" compounds. alitheagenomics.com

Data-Rich Experimentation: HTE generates vast amounts of data that, when combined with data analysis tools, can provide deeper insights into reaction mechanisms and structure-activity relationships (SAR). jstar-research.com

Automated platforms, from robotic liquid handlers to fully integrated flow synthesis systems, are essential for realizing the full potential of HTE. wikipedia.orgacs.org The integration of these technologies will significantly shorten the design-make-test-analyze (DMTA) cycles for novel pyridazinone-based compounds. acs.org

| Benefit | Description |

|---|---|

| Shorter Development Times | Parallel processing dramatically reduces the time required for reaction discovery and optimization. jstar-research.com |

| Efficient Use of Materials | Reactions are performed on a microscale, conserving precious starting materials and intermediates. jstar-research.com |

| Broader Exploration of Chemical Space | Allows for the testing of a much wider range of conditions and substrates than traditional methods. acs.org |

| Enhanced Data Quality | Running experiments in parallel provides better comparability and statistical relevance. jstar-research.com |

Application of Machine Learning and Artificial Intelligence in Pyridazinone Design and Reaction Prediction

Key applications in the context of This compound include:

Reaction Outcome Prediction: AI models can predict the most likely products of a chemical reaction, identify potential side reactions, and even suggest optimal reaction conditions, saving significant time and resources in the lab. chemcopilot.comacs.org

De Novo Molecular Design: Generative models can design entirely new molecules with desired properties. nih.gov For example, a deep learning model was successfully used to design novel pyrazolo[3,4-d]pyridazinone derivatives as selective kinase inhibitors. acs.org A similar approach could be used to generate novel derivatives of This compound tailored for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build models that correlate a molecule's structural features (descriptors) with its biological activity. youtube.com This has been demonstrated for pyridazine (B1198779) derivatives in predicting their efficacy as corrosion inhibitors and can be widely applied to predict therapeutic potential. researchgate.netresearchgate.net

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Prediction | AI models predict the products and yields of unknown reactions based on reactants and conditions. chemcopilot.comspecialchem.com | Accelerates synthesis planning and reduces failed experiments. |

| Generative Molecular Design | Algorithms design novel molecules with optimized properties for a specific target. nih.govacs.org | Rapidly identifies promising new drug candidates or materials. |

| Property Prediction (QSAR/QSPR) | Models predict biological activity or physical properties from molecular structure. researchgate.netresearchgate.net | Prioritizes which compounds to synthesize and test, improving efficiency. |

Future Directions in the Derivatization of this compound for Specialized Chemical Applications

The pyridazinone nucleus is a well-established "magic moiety" or pharmacophore, known to be a key structural component in compounds with a wide array of biological activities. scholarsresearchlibrary.combenthamdirect.comnih.govnih.gov The two reactive chlorine atoms on the This compound ring are ideal handles for introducing diverse chemical functionalities through nucleophilic substitution reactions, allowing for the systematic exploration of its chemical space.

Future derivatization efforts are likely to focus on targeting specialized applications, including:

Oncology: Pyridazinone derivatives have shown promise as anticancer agents. scholarena.comcbijournal.com Future work could involve synthesizing libraries of derivatives by reacting This compound with various amines, thiols, or other nucleophiles to discover novel and more potent anti-proliferative or antiangiogenic compounds.

Inflammatory Diseases: Given that some pyridazinones are known to have anti-inflammatory properties, derivatization could aim to create novel cyclooxygenase (COX) inhibitors or other modulators of inflammatory pathways. nih.gov

Cardiovascular Drugs: The pyridazinone scaffold is present in several cardiovascular drugs. nih.govresearchgate.net By modifying the substituents at the C4 and C5 positions, researchers could develop new agents with vasorelaxant or cardiotonic properties. nih.gov

Agrochemicals: Beyond pharmaceuticals, pyridazinones are used as herbicides. acs.org Derivatization of This compound could lead to new agrochemicals with improved efficacy or novel modes of action, such as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO). acs.org

| Application Area | Rationale | Example Derivatization Strategy |

|---|---|---|

| Oncology | The pyridazinone core is a known pharmacophore in anticancer agents. scholarena.comcbijournal.com | Substitution of chlorine atoms with various cyclic or acyclic amines. cbijournal.com |

| Anti-inflammatory Agents | Many pyridazinone derivatives exhibit anti-inflammatory activity. nih.gov | Introduction of moieties known to interact with inflammatory targets like COX enzymes. |

| Cardiovascular Agents | Marketed drugs like Levosimendan contain the pyridazinone scaffold. nih.gov | Synthesis of derivatives with structures designed to mimic known vasorelaxants. nih.gov |

| Agrochemicals (Herbicides) | Pyridazinones are effective herbicides (e.g., Chloridazon, Norflurazon). acs.org | Introduction of side chains that enhance inhibition of plant-specific enzymes like PPO. acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dichloropyridazin-3(2H)-one |

| Mucochloric acid |

| [2-(methylphenyl)]-4,5-dichloropyridazin-3-one |

| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one |

| Chloridazon |

| Levosimendan |

| Norflurazon |

Q & A

Q. What synthetic methods are commonly employed to prepare 2-acetyl-4,5-dichloropyridazin-3(2H)-one?

The compound is synthesized via nucleophilic substitution reactions using hydrazine or acylating agents. For example, 4,5-dichloropyridazin-3(2H)-one reacts with hydrazine monohydrate in methanol under reflux to form hydrazine derivatives, which can then undergo acetylation . Microwave-assisted methods using 2-nitro-4,5-dichloropyridazin-3(2H)-one as a reagent have also been reported for efficient conversion of intermediates under neutral, mild conditions .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Characterization typically involves:

- NMR spectroscopy : and NMR to confirm substituent positions and acetyl group integration.

- Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.

- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and pyridazinone ring vibrations.

- X-ray crystallography : For unambiguous structural confirmation in crystalline form .

Q. What are the key stability considerations for storing and handling this compound?

The compound is sensitive to moisture and light. Storage recommendations include:

- Temperature : Keep in a cool, dry place (<25°C) in airtight containers.

- Solubility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but may hydrolyze in aqueous acidic/basic conditions.

- Decomposition : Thermal degradation above 184°C has been observed .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the acetyl group in Friedel-Crafts acylation reactions?

The acetyl group in this compound acts as an electrophilic acylating agent. Under Friedel-Crafts conditions (e.g., AlCl catalysis), it facilitates acylation of aromatic alcohols via intermediate carbocation formation. The electron-withdrawing chlorine substituents on the pyridazinone ring enhance the electrophilicity of the acetyl group, improving reaction yields .

Q. How does the dichloropyridazinone core influence selectivity in nucleophilic substitution reactions?

The 4,5-dichloro substitution pattern creates distinct electronic environments:

- C4 Chlorine : More reactive due to reduced steric hindrance and electron-withdrawing effects.

- C5 Chlorine : Less reactive, often requiring harsher conditions (e.g., elevated temperatures or strong bases). Computational studies (e.g., DFT) can predict regioselectivity in substitutions, aiding reaction optimization .

Q. What contradictions exist in reported reaction yields for oxime-to-carbonyl conversions using this compound derivatives?

Discrepancies arise from:

- Microwave vs. conventional heating : Microwave irradiation (e.g., 100–150°C, 10–15 min) achieves ~85–95% yields for aliphatic oximes, while traditional reflux (~6–12 hours) yields 70–80% .

- Substrate steric effects : Bulky aromatic oximes show lower yields (~60–75%) due to hindered transition-state geometry .

Q. What role does this compound play in medicinal chemistry as a synthon?

The compound serves as a precursor for bioactive molecules:

- Anticancer agents : Functionalization at C4/C5 with heterocycles (e.g., pyrazoles, indoles) enhances DNA intercalation or kinase inhibition.

- Antimicrobial scaffolds : Chlorine atoms improve lipophilicity, aiding membrane penetration .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Optimization strategies include:

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

Advanced methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.